![molecular formula C16H18N2O3 B2671069 N-((6-(furan-2-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034475-37-9](/img/structure/B2671069.png)
N-((6-(furan-2-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
カタログ番号 B2671069
CAS番号:
2034475-37-9
分子量: 286.331
InChIキー: QAMJUXUQFPZFBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a tetrahydro-2H-pyran-4-carboxamide group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including acylation, oxidation, and substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves a dihedral angle between the furan and pyridine rings .Chemical Reactions Analysis
Similar compounds have been subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .科学的研究の応用
- N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide may exhibit antibacterial activity against both gram-positive and gram-negative bacteria .
- Novel derivatives containing furan and pyrazole scaffolds have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- In the context of drug-resistant pathogens (such as CRAB, CRKP, CREC, and MRSA), molecules related to N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide were screened for antibacterial activity .
- Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential anticancer agents targeting the epidermal growth factor receptor (EGFR) .
Antibacterial Activity
Anti-Tubercular Activity
Cytotoxic Effects
Antibacterial Screening
Anticancer Potential
Other Therapeutic Properties
将来の方向性
特性
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(13-5-8-20-9-6-13)18-11-12-3-4-14(17-10-12)15-2-1-7-21-15/h1-4,7,10,13H,5-6,8-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJUXUQFPZFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された